molecular formula C28H43N3O9S B13840975 Glu-6-shogaol-Ala

Glu-6-shogaol-Ala

Cat. No.: B13840975
M. Wt: 597.7 g/mol
InChI Key: LOAGCQITCYBHQE-JISQLEEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glu-6-shogaol-Ala is a synthetic compound derived from the combination of glutamate, 6-shogaol, and alanine Glutamate is an amino acid that plays a crucial role in neurotransmission, while 6-shogaol is a bioactive compound found in ginger, known for its anti-inflammatory and anticancer properties Alanine is another amino acid involved in protein synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-6-shogaol-Ala involves several steps:

    Activation of Glutamate: Glutamate is first activated by converting it into glutamyl-tRNA.

    Formation of 6-Shogaol: 6-shogaol is prepared by dehydrating 6-gingerol under acidic or thermally catalyzed conditions.

    Coupling Reaction: The activated glutamate is then coupled with 6-shogaol and alanine under specific reaction conditions, such as the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale synthesis using optimized reaction conditions. Techniques such as microwave-assisted synthesis and ultrasound-assisted catalytic processes can be employed to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Enzymatic Inhibition Mechanisms

6-shogaol exhibits potent α-glucosidase inhibition, critical for regulating carbohydrate digestion and glucose absorption.

Key Findings:

  • Binding Affinity : Molecular docking studies reveal a binding energy of −6.24 kcal/mol between 6-shogaol and α-glucosidase, indicating strong interaction with amino acid residues (ASPD568, ASPD357, ARG552) via hydrogen bonds, alkyl, and pi-stacked forces .

  • Inhibition Rates : At 500 µg/mL, 6-shogaol inhibits α-glucosidase activity by 78.96%, comparable to acarbose (98.94% inhibition at 100 µg/mL) .

  • Dose-Dependence : The compound reduces glucose uptake in Caco-2 cells by downregulating GLUT2 and SGLT1 transporters while enhancing intestinal barrier integrity (ZO-1, Occludin, Claudin upregulation) .

Reaction Pathway :
6-shogaol inhibits α-glucosidase by binding to its active site, reducing hydrolysis of disaccharides into glucose. This delays carbohydrate digestion and absorption .

Molecular Interactions and Metabolism

6-shogaol's chemical structure (aryl-heptanone backbone with a hydroxyl group) facilitates its interaction with cellular pathways.

Key Mechanisms:

  • AMPK/AKT Signaling : In 3T3-L1 adipocytes, 6-shogaol activates AMPKα phosphorylation, enhancing glucose uptake independently of insulin .

  • Nrf2 Pathway Activation : 6-shogaol induces nuclear translocation of Nrf2, upregulating antioxidant genes (HMOX1, GCLC) and mitigating oxidative stress .

  • Cysteine Conjugation : A metabolite (M2) forms via cysteine conjugation, retaining Nrf2-activating properties .

Reaction Table :

Enzyme/Pathway Effect Mechanism
α-GlucosidaseInhibitionHydrogen bond, alkyl interactions
AMPK/AKTActivationPhosphorylation (AMPKα, AKT)
Nrf2ActivationKeap1-dependent nuclear translocation

Metabolic Impact on Diabetes Models

6-shogaol demonstrates antidiabetic effects through multiple pathways.

In Vivo Results :

  • STZ-Induced Diabetes : Reduces fasting glucose (151 ± 12.3 mg/dL vs. 242.1 ± 13.5 mg/dL in HFD mice) .

  • Lipid Metabolism : Inhibits adipocyte lipid synthesis (FAS, SREBP-1 downregulation) .

Reaction Dynamics :
6-shogaol's alkyl chain length (6-, 8-, 10-shogaol) influences activity: shorter chains enhance glucose uptake, while longer chains suppress lipid accumulation .

Chemical Stability and Bioavailability

6-shogaol undergoes metabolic transformations, including:

  • 6-Paradol Formation : A primary metabolite with enhanced stability and biological activity .

  • Cysteine Conjugation : Forms M2, which retains Nrf2 activation .

Degradation Pathway :
6-shogaol → 6-paradol → M2 (cysteine conjugate) → Excretion .

Scientific Research Applications

Antidiabetic Effects

Mechanisms of Action:
Glu-6-shogaol-Ala exhibits significant antidiabetic properties. Research indicates that 6-shogaol, the parent compound, has been shown to lower blood glucose levels and improve insulin sensitivity. It achieves this by enhancing glucose uptake in muscle and adipose tissues through the activation of glucose transporters such as GLUT4 and SGLT1 .

Case Studies:

  • In a study involving diabetic mice, treatment with 6-shogaol resulted in decreased blood glucose levels and improved pancreatic function . The compound also demonstrated protective effects against oxidative stress in kidney and liver tissues.
  • Another investigation revealed that 6-shogaol inhibited α-glucosidase activity, which is crucial for controlling postprandial blood sugar levels .

Table 1: Summary of Antidiabetic Effects of this compound

Study ReferenceModel UsedKey Findings
STZ-induced miceReduced blood glucose; improved islet morphology
Caco-2 cellsInhibited glucose uptake; increased barrier function
Adipocytes (3T3-L1)Enhanced glucose uptake; increased AMPK phosphorylation

Cancer Therapeutics

Antitumor Properties:
this compound has shown promise as an anticancer agent. Studies have indicated that 6-shogaol can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting tumor growth .

Mechanisms:

  • The compound activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress, thereby reducing cancer cell proliferation .
  • It also enhances the expression of genes associated with apoptosis and inhibits key signaling pathways involved in cancer progression .

Case Studies:

  • A study highlighted that 6-shogaol could significantly reduce viability in HT1080 fibrosarcoma cells while increasing reactive oxygen species (ROS) production, indicating its potential as a chemotherapeutic agent .

Table 2: Summary of Anticancer Effects of this compound

Study ReferenceCancer TypeKey Findings
Colon cancer (HCT-116)Induced apoptosis; activated Nrf2 signaling
Fibrosarcoma (HT1080)Reduced cell viability; increased ROS production

Gastrointestinal Health

Protective Effects:
this compound has been investigated for its protective effects on gastrointestinal health. Its ability to enhance intestinal barrier function and modulate inflammatory responses makes it a candidate for treating inflammatory bowel diseases (IBD).

Mechanisms:
Research shows that 6-shogaol can regulate the expression of tight junction proteins, which are crucial for maintaining intestinal integrity . Additionally, it has been found to alleviate symptoms of colitis in animal models by reducing pro-inflammatory cytokines.

Case Studies:

  • In a mouse model of dextran sulfate sodium-induced colitis, nanoparticles loaded with 6-shogaol significantly improved symptoms and accelerated wound healing by modulating inflammatory responses .

Table 3: Summary of Gastrointestinal Applications of this compound

Study ReferenceModel UsedKey Findings
DSS-induced colitis miceAlleviated symptoms; enhanced wound repair
Caco-2 cellsImproved barrier function; regulated tight junction proteins

Comparison with Similar Compounds

Similar Compounds

    6-Gingerol: A bioactive compound found in ginger, similar to 6-shogaol but with different chemical properties.

    6-Paradol: Another compound found in ginger with similar biological activities.

Uniqueness

Its ability to target multiple pathways and exert various effects makes it a valuable compound for scientific research and potential therapeutic use .

Properties

Molecular Formula

C28H43N3O9S

Molecular Weight

597.7 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H43N3O9S/c1-4-5-6-7-20(15-19(32)10-8-18-9-12-23(33)24(14-18)40-3)41-16-22(26(35)30-17(2)27(36)37)31-25(34)13-11-21(29)28(38)39/h9,12,14,17,20-22,33H,4-8,10-11,13,15-16,29H2,1-3H3,(H,30,35)(H,31,34)(H,36,37)(H,38,39)/t17-,20?,21-,22-/m0/s1

InChI Key

LOAGCQITCYBHQE-JISQLEEYSA-N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(C)C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.